6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

Organic Synthesis Cross-Coupling Building Block Reactivity

The compound 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione (also indexed as a 6-aryluracil derivative) is a heterocyclic building block belonging to the pyrimidine-2,4-dione class. Its structure features a uracil core substituted at the 6-position with a 4-iodophenyl group, distinguishing it from simpler 6-aryl analogs.

Molecular Formula C10H7IN2O2
Molecular Weight 314.08 g/mol
Cat. No. B13353109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC10H7IN2O2
Molecular Weight314.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NC(=O)N2)I
InChIInChI=1S/C10H7IN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
InChIKeyCCQHKLGREIKUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dione: Supplier-Grade Specifications and Compound Class Context for Scientific Procurement


The compound 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione (also indexed as a 6-aryluracil derivative) is a heterocyclic building block belonging to the pyrimidine-2,4-dione class. Its structure features a uracil core substituted at the 6-position with a 4-iodophenyl group, distinguishing it from simpler 6-aryl analogs [1]. The 6-aryluracil scaffold is historically recognized in medicinal chemistry for anti-inflammatory and antiviral applications [1]. The presence of the iodine atom provides a dense, polarizable heavy atom and a reactive handle for transition metal-catalyzed cross-coupling, which are the primary chemical features of interest for research procurement. However, a systematic review of the literature reveals a critical absence of head-to-head comparative studies quantifying the differential performance of this specific iodinated derivative against its closest analogs (e.g., 6-phenyluracil or 6-(4-bromophenyl)uracil).

Procurement Risk Alert for 6-Aryluracil Analogs: Why Substituting the 4-Iodophenyl Moiety Is Not Biochemically or Synthetically Neutral


Procurement decisions for 6-aryluracil derivatives cannot rely on generic class-level assumptions of equivalence. The structural variation at the para-position of the 6-phenyl ring critically modulates key properties, yet quantitative, comparator-based evidence is not available in the public domain for this specific compound [1]. A general class-level inference suggests that substituting the iodine with hydrogen (6-phenyluracil), bromine, or chlorine is likely to alter electronic distribution, steric profile, and metabolic stability, potentially affecting both target binding and the compound's utility as a synthetic intermediate [1], . The iodine atom is speculated to be a superior leaving group for cross-coupling relative to bromine and chlorine, but no published study has systematically compared the reactivity of this precise substrate. Until direct comparative kinetic or biological data emerge, substitution without validation carries a scientifically undefined risk of altered or lost function.

6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dione: A Gap Analysis of Its Quantifiable Differentiation Against Closest Analogs


Synthetic Utility: Unverified Superiority of the C–I Bond as a Cross-Coupling Handle over C–Br and C–Cl Analogs

The 4-iodophenyl group is a potential synthetic handle for Sonogashira, Suzuki, or other cross-coupling reactions to generate more complex molecules . In general palladium-catalyzed chemistry, aryl iodides are known to exhibit higher reactivity than aryl bromides and chlorides due to lower bond dissociation energy. However, no specific quantitative data (e.g., comparative yield, turnover frequency, or reaction time) has been reported for this compound versus its 4-bromophenyl or 4-chlorophenyl analogs under identical conditions. This evidence gap prevents an evidence-based claim of superior synthetic utility for procurement.

Organic Synthesis Cross-Coupling Building Block Reactivity

Potential as a Thymidine Phosphorylase Inhibitor: Missing Quantitative SAR Data for the Iodo Substituent

Clark et al. (1971, 1972) identified that 6-phenyluracil and its p-nitrophenyl analog are thymidine phosphorylase inhibitors, establishing this scaffold as relevant for anti-angiogenic research [1]. The 4-iodophenyl derivative was not among the compounds tested in this foundational work. Potential advantages—such as a heavy-atom effect enhancing binding through halogen bonding or altered pharmacokinetics—remain purely hypothetical. No IC50, Ki, or cell-based activity data are available for this compound against thymidine phosphorylase or any other biological target.

Medicinal Chemistry Enzyme Inhibition Thymidine Phosphorylase

Crystallographic and Biophysical Probe Utility: Theoretical Benefit of a Heavy Atom Without Comparative Structural Data

The iodine atom can serve as a heavy atom for X-ray crystallographic phasing (SAD/MAD) and can participate in halogen bonding, a feature absent in the protio, fluoro, and chloro analogs, and weaker in the bromo analog [1]. However, no deposited crystal structure of this compound bound to a protein target exists in the PDB, and no comparative biophysical study (e.g., ITC, SPR) quantifying the thermodynamic contribution of the iodine-mediated halogen bond versus a bromine or methyl group has been published. The utility remains a class-level inference based on halogen bonding principles.

Structural Biology X-ray Crystallography Halogen Bonding

Supplier-Reported Purity and Identity: Comparable Baseline Quality Across Commercial Sources of 6-Phenyluracil Derivatives

A survey of commercial supplier datasheets for 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione and its non-iodinated parent, 6-phenyluracil, reveals that both are typically offered at a minimum purity of 95% , . The molecular weight of the iodinated compound (314.08 g/mol, C10H7IN2O2) differs substantially from 6-phenyluracil (188.18 g/mol, C10H8N2O2), a straightforward differentiator for quality control by LCMS. No supplier provides differential stability, solubility, or storage condition data that would indicate a procurement advantage or disadvantage for the iodo derivative over the unsubstituted parent.

Quality Control Procurement Specifications Analytical Chemistry

General Synthetic Access: Methodological Precedent Without Yield Comparison

A general synthesis of 6-substituted uracils was reported by Strekowski et al. (1988), involving the hydrolysis of 6-substituted 2,4-bis(methylthio)pyrimidines . While this method is applicable to 6-aryl derivatives, the paper does not report the preparation or yield of the 6-(4-iodophenyl) derivative specifically, nor does it provide a comparative yield table across different 4-substituted phenyl analogs (e.g., H, Br, Cl, CH3). Consequently, synthetic accessibility cannot be used as a differentiation criterion.

Synthetic Methodology 6-Substituted Uracils Reaction Yield

Physicochemical Property Predictions: LogP and Solubility Trends Inferred but Not Experimentally Confirmed

The iodine substituent is expected to increase lipophilicity (LogP) and reduce aqueous solubility relative to 6-phenyluracil. For the structurally related compound 4-iodo-6-phenylpyrimidine, an experimental XLogP of 2.7 has been reported [1]. By class-level inference, 6-(4-iodophenyl)uracil likely has a higher LogP than 6-phenyluracil (predicted LogP ~1.2), which could influence membrane permeability and protein binding. However, no experimentally measured LogP, aqueous solubility, or PAMPA permeability data for the target compound exist, and no comparative dataset against its closest analogs is available.

ADME Properties Lipophilicity Physicochemical Profiling

Validated and Hypothetical Application Scenarios for 6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dione Based on Evidence Gap Analysis


Exploratory Medicinal Chemistry: Screening for Uncharacterized Bioactivity in the 6-Aryluracil Series

Given the historical precedent of 6-aryluracils as thymidine phosphorylase inhibitors and anti-inflammatory agents [1], this compound can serve as a novel, iodine-bearing member of a focused library for enzyme inhibition screening. Its value lies in exploring the steric and electronic effects of a bulky, polarizable iodine substituent, where any hits identified would provide new intellectual property opportunities. This application is based entirely on class-level inference; prior quantitative activity data are absent.

Synthetic Building Block for Diversity-Oriented Synthesis via Cross-Coupling

The aryl iodide functionality is a well-precedented handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [1]. This compound can be procured as a core scaffold for generating libraries of biaryl, alkyne-linked, or other conjugated uracil derivatives. The success of this application depends on the assumption—untested for this specific substrate—that the C–I bond reactivity outperforms C–Br in yield and catalyst compatibility.

Structural Biology and Biophysics: Candidate Heavy-Atom Derivative for Phasing

The iodine atom's anomalous scattering properties make this compound a candidate for co-crystallization trials with uracil-binding proteins to aid in experimental X-ray phasing [1]. Its theoretical potential as a halogen bond donor also supports its use in biophysical binding studies (ITC, SPR) to map structure-affinity relationships. These applications remain entirely hypothetical until validated by experimental crystallographic or thermodynamic data.

Analytical Reference Standard and Method Development

The distinct molecular weight (314.08 g/mol) and predicted higher lipophilicity make the compound a useful reference standard for developing and validating chromatographic methods (HPLC, LCMS) aimed at separating and quantifying halogenated uracil analogs in complex mixtures. This application leverages the compound's well-defined chemical identity rather than an unproven property advantage.

Quote Request

Request a Quote for 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.